1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea
Overview
Description
1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea is an organic compound with a complex structure that includes a thiourea group, an ethyl group, and a phenoxyethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea typically involves multiple steps. One common approach is the condensation of 4-[2-(2-methylphenoxy)ethoxy]benzaldehyde with ethylthiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyethoxy derivatives.
Scientific Research Applications
1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of signal transduction pathways and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(2-methoxyphenyl)thiourea
- 1-(4-ethoxyphenyl)-3-ethyl-2-thiourea
- 1-(2,5-dimethoxyphenyl)-3-methyl-2-thiourea
Uniqueness
1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyethoxy group, in particular, contributes to its potential as a versatile compound in various applications .
Properties
IUPAC Name |
1-ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-20-19(25)22-21-14-16-8-10-17(11-9-16)23-12-13-24-18-7-5-4-6-15(18)2/h4-11,14H,3,12-13H2,1-2H3,(H2,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIVPEGOSRUGDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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